REACTION_CXSMILES
|
CC1(C)O[C:7](=[O:8])[CH2:6][C:4](=[O:5])[O:3]1.[CH2:11](Cl)[CH3:12].[NH2:14][CH2:15][C:16]([OH:18])=[O:17].C(N(CC)CC)C.C(OCC)(=O)C>C(#N)C>[CH2:11]([O:17][C:16](=[O:18])[CH2:15][NH:14][C:7](=[O:8])[CH2:6][C:4]([OH:5])=[O:3])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Name
|
glycine ethyl hydrochloride
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C(C)Cl.NCC(=O)O
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
231 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture to room temperature
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
ADDITION
|
Details
|
To the combined aqueous layers, 1 mol/L hydrochloric acid was added
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the
|
Type
|
FILTRATION
|
Details
|
desiccant by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC(CC(=O)O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |